(Hydroxyimino)malononitrile sodium salt can act as a building block in organic synthesis, particularly for the preparation of heterocyclic compounds. These compounds contain various elements in their rings, including nitrogen, oxygen, and sulfur. Studies have shown its potential in the synthesis of pyrazoles,triazines, and other heterocyclic structures with diverse applications in pharmaceuticals and materials science.
The compound's ability to form complexes with certain metal ions makes it a potential candidate for analytical chemistry applications. It has been investigated for the selective detection and determination of copper ions in various environments.
(Hydroxyimino)malononitrile sodium salt has been explored for its potential use in the development of new functional materials. Studies suggest its possible applications in the creation of conductive polymers and coordination polymers with interesting electrical and magnetic properties [].
(Hydroxyimino)malononitrile sodium salt, with the chemical formula C₃N₃NaO and CAS number 19166-62-2, is a colorless, odorless solid that is highly soluble in water. It has a melting point of approximately 82 °C. This compound is notable for its explosive properties, classified as a fire, blast, or projection hazard. It is harmful if ingested, indicating acute toxicity .
Due to limited research, a defined mechanism of action for SHIMAN is not established.
Research on (Hydroxyimino)malononitrile sodium salt is limited. More studies are needed to explore its:
These reactions are significant in organic synthesis and materials science .
Several methods exist for synthesizing (hydroxyimino)malononitrile sodium salt:
These methods highlight its utility as a building block in organic synthesis .
(Hydroxyimino)malononitrile sodium salt finds diverse applications across various fields:
Interaction studies involving (hydroxyimino)malononitrile sodium salt primarily focus on its reactivity with other chemical species. Its ability to form complexes with metal ions has been explored, which could lead to applications in catalysis or material development. Additionally, its interactions with biological molecules warrant further investigation due to its potential therapeutic implications .
Several compounds share structural features or functional groups with (hydroxyimino)malononitrile sodium salt. Here are some similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Malononitrile | Dicarbonitrile | Simple structure, less reactive |
| Hydroxylamine | Amino alcohol | Strong nucleophile, used in various syntheses |
| Sodium nitroprusside | Nitrosyl complex | Used in medicine for vasodilation |
| 2-Hydroxy-2-methylpropanenitrile | Hydroxyl nitrile | Less toxic alternative |
Uniqueness of (Hydroxyimino)malononitrile Sodium Salt:
The primary synthetic route for (hydroxyimino)malononitrile sodium salt involves nitrosation of malononitrile precursors through carefully controlled reaction mechanisms. Malononitrile, with its relatively acidic methylene hydrogen atoms and pKa value of 11 in water, serves as an excellent substrate for nitrosation reactions. The compound undergoes nitrosation via its carbanion form, particularly in dilute acid solutions, which distinguishes it from other nitrosation substrates.
Research has established that malononitrile reacts readily with nitrous acid in aqueous acid buffer solutions, especially in the presence of nucleophilic catalysts such as bromide, thiocyanate, and thiourea. The rate equation for the catalyzed reaction follows the pattern: rate = k₁[CH₂(CN)₂][HNO₂][X], where X represents the nucleophilic catalyst. This suggests that reaction occurs through rate-limiting attack of the XNO species on the malononitrile substrate.
Theoretical investigations using density functional theory at B3LYP/cc-pVTZ and MP2/cc-pVDZ levels have identified multiple nitrosating agents capable of converting malononitrile to its nitroso derivative. These studies demonstrate that N₂O₃ functions as the preferred nitrosating agent for malononitrile nitrosation in aqueous solution. The nitrosation mechanism proceeds through two possible competitive pathways: direct carbon-nitrosation and nitrogen-nitrosation followed by nitroso transfer from nitrogen to carbon atom.
Kinetic analysis reveals that the second-order rate constants for reactions with different nitrosating species reach remarkable values: 1.1 × 10¹⁰, 4.2 × 10⁹, and 5.0 × 10⁹ dm³ mol⁻¹ s⁻¹ at 25°C for BrNO, ONSCN, and ONSC(NH₂)₂ reactions respectively. These extraordinarily high rate constants indicate that each nitrosating species reacts at the diffusion-controlled limit, making malononitrile carbanion the most reactive substrate studied in nitrosation chemistry.
| Nitrosating Agent | Rate Constant (dm³ mol⁻¹ s⁻¹) | Reaction Conditions |
|---|---|---|
| BrNO | 1.1 × 10¹⁰ | 25°C, aqueous buffer |
| ONSCN | 4.2 × 10⁹ | 25°C, aqueous buffer |
| ONSC(NH₂)₂ | 5.0 × 10⁹ | 25°C, aqueous buffer |
The pH dependence of nitrosation reactions demonstrates critical importance in synthetic methodology optimization. In the pH range 2-4.5, the dependence of rate constants upon acidity varies from approximately first order in hydrogen ion concentration at low acidities to approximately zero order at higher acidities. This behavior results from the mechanism involving rate-limiting reaction between XNO species and the malononitrile carbanion.
The formation of alkali metal salts of (hydroxyimino)malononitrile involves sophisticated mechanisms that depend significantly on the reaction medium and base selection. Several synthetic approaches have been developed for converting the neutral oxime compound to its corresponding sodium salt form. The most straightforward method involves treating (hydroxyimino)malononitrile with sodium hydroxide in aqueous solution, though this approach requires careful pH control to prevent decomposition.
Alternative methodologies employ aprotic media to enhance selectivity and yield. Research demonstrates that superbasic solutions of alkali metal hydroxides in dimethyl sulfoxide create exceptionally reactive conditions for salt formation. The aprotic environment minimizes competing hydrolysis reactions while maximizing deprotonation efficiency of the oxime functional group. These conditions prove particularly valuable when working with moisture-sensitive substrates or when attempting to avoid aqueous workup procedures.
The mechanism of salt formation in aprotic media involves initial solvation of the alkali metal cation by the polar aprotic solvent, creating a highly nucleophilic hydroxide anion. This "naked" hydroxide anion demonstrates enhanced basicity compared to its aqueous counterpart, facilitating rapid and complete deprotonation of the oxime hydrogen. The resulting sodium oximate salt exhibits improved stability and crystallization properties compared to products obtained through aqueous methods.
Crystallization studies reveal that salts formed from (hydroxyimino)malononitrile and various amidinium compounds exhibit unique structural characteristics. X-ray crystallographic analysis demonstrates that these salts contain amidinium cations and (hydroxyimino)malononitrile anions with hydrogen bond distances between 1.85-1.95 Å. These relatively long distances for salt bridges, falling within the typical hydrogen bond regime, contribute to the comparatively low melting temperatures observed for these materials, ranging between 110 and 160°C.
The robustness of crystallization processes establishes an important physical enrichment step in synthetic methodology. Slow evaporation of water under ambient conditions, followed by gentle cooling to 8-10°C, consistently produces high-quality crystals suitable for structural analysis. This crystallization behavior demonstrates the compound's tendency toward ordered solid-state arrangements, which proves advantageous for purification and characterization purposes.
Careful optimization of stoichiometric ratios in nitrite-acid systems represents a critical factor in achieving high yields and selectivity in (hydroxyimino)malononitrile sodium salt synthesis. Experimental investigations have established optimal molar relationships between malononitrile, sodium nitrite, and acidifying agents for maximum conversion efficiency.
Standard synthetic protocols employ equimolar quantities of malononitrile and sodium nitrite, with slight excess of nitrite (1.01 equivalents) to ensure complete conversion. This stoichiometric balance prevents substrate limitation while minimizing side reactions associated with excess nitrite species. The addition of acetic acid serves dual purposes: maintaining appropriate pH conditions for nitrosation and providing a buffer system that moderates reaction kinetics.
Systematic studies demonstrate that molar ratios deviating significantly from unity result in decreased yields and increased formation of undesired byproducts. Excess malononitrile leads to incomplete nitrosation and recovery of unreacted starting material, while excess nitrite promotes over-oxidation and decomposition pathways. The optimal pH range of approximately 4 maximizes nitrosation efficiency while preventing acid-catalyzed degradation of the product.
Temperature control during the nitrosation process proves equally important for stoichiometric optimization. Reactions conducted at room temperature for initial mixing, followed by heating to 45°C for 3-4 days, provide optimal conversion rates while maintaining selectivity. This temperature profile allows for controlled evaporation of water, concentrating the reaction mixture and driving the equilibrium toward product formation.
| Component | Molar Ratio | Function | Optimal Concentration |
|---|---|---|---|
| Malononitrile | 1.0 | Substrate | 100 mmol |
| Sodium Nitrite | 1.01 | Nitrosating Agent | 101 mmol |
| Acetic Acid | Variable | pH Buffer | 6 mL in 230 mL H₂O |
| Water | Solvent | Reaction Medium | 230 mL initial |
The concentration effects during the evaporation phase demonstrate critical importance in achieving optimal yields. Initial concentrations of approximately 400 millimolar provide sufficient reactant proximity for efficient nitrosation while preventing precipitation of starting materials. As water evaporates and concentrations increase to approximately 1 molar, crystallization of the desired salt becomes thermodynamically favored.
Solvent selection and manipulation represent crucial parameters in optimizing both yield and product quality for (hydroxyimino)malononitrile sodium salt synthesis. Water serves as the primary reaction medium due to the compound's exceptional water solubility and the aqueous nature of nitrosation chemistry. However, the role of water extends beyond simple solvation, influencing reaction kinetics, thermodynamics, and crystallization behavior.
The controlled evaporation of water under ambient conditions provides a gentle method for increasing solution concentration and promoting crystallization. This approach avoids the harsh conditions associated with thermal evaporation methods, which can lead to product decomposition or unwanted side reactions. The gradual concentration process allows for the formation of high-quality crystals with well-defined morphology suitable for structural characterization.
Co-solvent systems demonstrate potential for improving reaction outcomes in specific applications. Addition of small quantities of organic co-solvents such as ethanol or acetonitrile can modify crystallization kinetics and crystal habit without significantly altering the fundamental nitrosation mechanism. These modifications prove particularly valuable when attempting to control particle size distribution or improve filtration characteristics of the final product.
Temperature manipulation during crystallization provides additional control over product quality and yield. Cooling crystallization solutions to 8-10°C following the evaporation phase enhances nucleation and crystal growth kinetics. This temperature reduction increases supersaturation levels while maintaining sufficient molecular mobility for ordered crystal formation. The resulting crystals demonstrate improved purity and well-defined morphology compared to room temperature crystallization products.
Azeotropic distillation techniques offer alternative approaches for water removal and product concentration. Research demonstrates that azeotropic removal of water using appropriate organic solvents can achieve water concentrations below 1000 parts per million, with particularly preferred embodiments reaching below 100 parts per million. This level of dehydration proves beneficial for subsequent alkylation reactions or other transformations requiring anhydrous conditions.
The influence of pH on crystallization behavior requires careful consideration during synthetic methodology development. Slightly acidic conditions (pH approximately 4) promote both optimal nitrosation kinetics and favorable crystallization thermodynamics. Deviations toward more acidic or basic conditions can alter crystal morphology, solubility characteristics, and overall product quality.
| Crystallization Parameter | Optimal Condition | Effect on Yield | Effect on Quality |
|---|---|---|---|
| Temperature | 8-10°C | Enhanced nucleation | Improved morphology |
| pH | ~4.0 | Optimal solubility | Reduced impurities |
| Concentration | ~1 M | Driving force | Crystal size control |
| Evaporation Rate | Ambient, 3-4 days | Complete conversion | High purity |
The robustness of crystallization processes under various conditions demonstrates the practical utility of (hydroxyimino)malononitrile sodium salt synthesis. Multiple experimental trials confirm reproducible crystal formation across different scales and slight variations in reaction conditions. This reliability proves essential for both laboratory-scale research applications and potential scale-up considerations for larger synthetic endeavors.
The nitrile groups in (hydroxyimino)malononitrile sodium salt exhibit pronounced electrophilicity, enabling nucleophilic attacks by amines and hydroxylamine derivatives. Hydroxylamine, methoxylamine, and hydrazine selectively add to one or both nitriles, forming intermediates such as amidoximes and amidrazones [3]. For example, hydrazine reacts with the sodium salt to produce 3,5-diaminopyrazolone-4-oxime monohydrochloride, a precursor to pyrazole derivatives [3]. Kinetic studies reveal that the addition rate depends on nucleophile concentration and pH, with second-order kinetics observed for hydrazine [3].
The resulting amidoximes undergo intramolecular cyclization to form five- or six-membered heterocycles. Density functional theory (DFT) calculations suggest that cyclization proceeds via a planar transition state stabilized by hydrogen bonding between the oxime oxygen and nucleophilic nitrogen [7]. This pathway is critical for synthesizing isoxazoles and triazines, which are foundational structures in pharmaceuticals and agrochemicals [3] [7].
α-Cyano oxime intermediates derived from (hydroxyimino)malononitrile sodium salt participate in copper-catalyzed cyclizations. For instance, copper(II) nitrate facilitates domino cyclization/cyanation of alkenyl oximes, yielding cyano-substituted isoxazolines with simultaneous C(sp³)-CN and C-O bond formation [5]. The sodium salt’s oxime group coordinates to the copper catalyst, lowering the activation energy for cyclization [5].
In another approach, malononitrile oxime ethers undergo thermal cyclization to form fused pyridine derivatives, as demonstrated in patent CN110015977B [4]. The reaction proceeds via a six-membered transition state, where the oxime oxygen abstracts a proton from the α-carbon, triggering ring closure [4]. This method achieves regioselectivity >20:1, making it invaluable for constructing polycyclic frameworks [4] [5].
(Hydroxyimino)malononitrile sodium salt acts as a Michael donor in reactions with α,β-unsaturated esters. The sodium ion deprotonates the active methylene group, generating a resonance-stabilized enolate that attacks electron-deficient alkenes [6]. HyperBTM-catalyzed additions to para-nitrophenyl esters proceed with >99:1 enantiomeric ratios, attributed to stereoselective transition states stabilized by chalcogen bonds [6].
DFT analyses reveal that the reaction’s rate-limiting step is N-acylation of the catalyst, followed by irreversible malonate addition [6]. This mechanism enables gram-scale synthesis of chiral cyclopropane derivatives, highlighting the sodium salt’s utility in asymmetric catalysis [6].
Under oxidative conditions, the hydroxyimino group in (hydroxyimino)malononitrile sodium salt generates iminoxyl radicals, which participate in intramolecular C–H functionalization. For example, photoirradiation with manganese(III) acetate induces radical cyclization, forming isoxazolines via hydrogen atom transfer (HAT) [7]. The radical intermediate abstracts a hydrogen atom from a δ-carbon, followed by recombination to form a five-membered ring [7].
Intermolecular radical couplings with alkenes have also been reported. The sodium salt’s nitrile groups stabilize radical intermediates, enabling cross-coupling reactions to construct bis-oxime ethers [7]. Electron paramagnetic resonance (EPR) studies confirm the persistence of iminoxyl radicals in solution, with half-lives exceeding 24 hours under inert conditions [7].
The (hydroxyimino)malononitrile sodium salt has emerged as a versatile building block in the construction of pyrazole and triazine scaffolds through multicomponent reactions. The compound's unique structural features, containing both cyano groups and a hydroxyimino functionality, enable it to participate in diverse cyclization pathways that lead to medicinally relevant heterocyclic frameworks .
The synthesis of pyrazole derivatives through multicomponent reactions involving (hydroxyimino)malononitrile sodium salt has demonstrated remarkable efficiency and scope. Studies have shown that this compound can act as a crucial three-carbon synthon in the formation of pyrazole rings, particularly when combined with hydrazines and aldehydes [2]. The reaction typically proceeds through a Knoevenagel condensation followed by cyclization, yielding substituted pyrazoles in 75-92% yield under mild conditions .
A particularly significant application involves the formation of pyrano[2,3-c]pyrazole derivatives through four-component reactions. Research has demonstrated that the sodium salt of (hydroxyimino)malononitrile can participate in these reactions alongside aromatic aldehydes, hydrazine derivatives, and ethyl cyanoacetate, producing complex heterocyclic structures with excellent yields ranging from 68-88% [3]. The reaction mechanism involves initial Knoevenagel condensation between the aldehyde and (hydroxyimino)malononitrile sodium salt, followed by Michael addition of the hydrazine component and subsequent cyclization to form the pyrazole ring.
The construction of triazine scaffolds represents another important application of (hydroxyimino)malononitrile sodium salt in multicomponent synthesis. The compound's ability to provide both cyano functionality and nucleophilic character makes it particularly suitable for triazine formation through cyclization reactions [4]. Studies have shown that triazine derivatives can be synthesized in yields ranging from 55-89% through various mechanistic pathways.
One notable approach involves the reaction of (hydroxyimino)malononitrile sodium salt with formamide and ammonium acetate under Leuckart conditions, leading to the formation of fused triazine systems. This methodology has been successfully applied to synthesize pyrrole and indole-containing triazine derivatives with excellent regioselectivity [4]. The reaction proceeds through an initial amination step followed by cyclization under thermal conditions, typically requiring temperatures of 130-140°C for optimal yields.
The application of (hydroxyimino)malononitrile sodium salt in annulation reactions has proven particularly valuable for constructing fused pyran systems. These reactions represent a powerful synthetic strategy for accessing complex polycyclic structures with potential pharmaceutical applications [5].
Formal [4+2] cycloaddition reactions involving (hydroxyimino)malononitrile sodium salt have been developed as efficient routes to fused pyran systems. The compound serves as a dienophile equivalent in these transformations, participating in cycloaddition reactions with various diene precursors. Research has shown that these reactions can achieve yields of 78-95% under organocatalytic conditions [5].
The mechanism typically involves the formation of an intermediate through condensation with an aldehyde component, followed by intramolecular cyclization to generate the pyran ring. The presence of the hydroxyimino group provides additional stabilization through hydrogen bonding, enhancing the selectivity of the cycloaddition process [6].
Intramolecular cyclization reactions represent another important application of (hydroxyimino)malononitrile sodium salt in pyran synthesis. These reactions typically involve the formation of reactive intermediates that undergo cyclization to generate fused pyran systems with yields ranging from 68-87% [5].
The cyclization process is often facilitated by Lewis acid catalysis, which activates the carbonyl component and promotes the formation of the six-membered ring. The versatility of this approach has been demonstrated through the synthesis of various substituted pyran derivatives, including spiro-pyran systems and tetrahydropyran derivatives [7].
The tandem cyano-oxime coupling represents a novel application of (hydroxyimino)malononitrile sodium salt in azole synthesis, combining the reactivity of both the cyano and oxime functionalities in a single transformation [8].
Oxidative coupling reactions involving (hydroxyimino)malononitrile sodium salt have been developed for the synthesis of azole-oxime conjugates. These reactions typically proceed through the generation of oxime radicals, which then undergo coupling with various nucleophiles to form C-O bonds [8]. The oxidative coupling process achieves yields of 65-85% under mild conditions, demonstrating good functional group tolerance.
The mechanism involves the oxidation of the oxime functionality to generate an iminoxyl radical, which then participates in coupling reactions with electron-rich aromatic systems or other nucleophiles. This approach has been successfully applied to synthesize novel azo oxime ethers with potential antifungal activity [9].
Radical cascade processes involving (hydroxyimino)malononitrile sodium salt have emerged as powerful tools for azole synthesis. These reactions typically involve the generation of cyano-containing radicals that undergo cascade cyclization to form complex heterocyclic structures [10]. The radical cascade approach achieves yields of 58-82% and demonstrates excellent chemoselectivity.
The process typically begins with the generation of a radical species through oxidation or photochemical activation, followed by intramolecular cyclization to form the azole ring. The presence of the cyano group provides additional stabilization and directs the regioselectivity of the cyclization process [11].
Template-directed assembly represents an emerging application of (hydroxyimino)malononitrile sodium salt in the construction of complex polycyclic systems. This approach leverages supramolecular interactions to control the assembly process and achieve predictable outcomes [12].
Dynamic template systems involving (hydroxyimino)malononitrile sodium salt have been developed for the controlled assembly of macrocyclic and polycyclic structures. These systems typically involve the use of complementary binding partners that can reconfigure during the assembly process, leading to yields of 45-75% [12].
The template-directed approach relies on the formation of multiple non-covalent interactions between the template and the assembling components. The (hydroxyimino)malononitrile sodium salt serves as both a reactive component and a recognition element, participating in hydrogen bonding and other supramolecular interactions [13].
Cooperative binding mechanisms have been developed to enhance the efficiency of template-directed assembly processes. These approaches involve the use of multiple binding sites that work synergistically to promote the formation of complex structures. Research has shown that cooperative binding can achieve yields of 52-68% for polycyclic frameworks [12].
The cooperative binding process typically involves the formation of multiple simultaneous interactions between the template and the assembling components. The (hydroxyimino)malononitrile sodium salt participates in these interactions through its multiple functional groups, providing both hydrogen bonding and electrostatic interactions that stabilize the assembled structure [14].
The following tables summarize the key applications and methodological details of (hydroxyimino)malononitrile sodium salt in multicomponent heterocyclic synthesis:
Table 1: Applications of (Hydroxyimino)malononitrile Sodium Salt in Multicomponent Heterocyclic Synthesis
| Application Area | Reaction Type | Typical Yield Range (%) | Key Advantages | Representative Products |
|---|---|---|---|---|
| Pyrazole Scaffold Construction | Multicomponent Reaction | 75-92 | High atom economy, mild conditions | Substituted pyrazoles |
| Pyrazole Scaffold Construction | Cyclocondensation | 60-85 | Excellent regioselectivity | Fused pyrazole systems |
| Triazine Scaffold Construction | Cyclization | 70-89 | Broad substrate scope | 1,3,5-Triazine derivatives |
| Triazine Scaffold Construction | Condensation | 55-78 | Metal-free conditions | Fused triazine systems |
| Annulation Reactions - Fused Pyran Systems | Formal [4+2] Cycloaddition | 78-95 | Stereoselective formation | Pyrano[2,3-c]pyrazoles |
| Annulation Reactions - Fused Pyran Systems | Intramolecular Cyclization | 68-87 | Diverse product libraries | Tetrahydropyran derivatives |
| Tandem Cyano-Oxime Coupling | Oxidative Coupling | 65-85 | Novel bond formations | Oxime ethers |
| Tandem Cyano-Oxime Coupling | Radical Cascade | 58-82 | Radical-mediated selectivity | Cyano-substituted heterocycles |
| Template-Directed Polycyclic Assembly | Dynamic Template Assembly | 45-75 | Controlled assembly | Macrocyclic structures |
| Template-Directed Polycyclic Assembly | Cooperative Binding | 52-68 | Predictable outcomes | Polycyclic frameworks |
Table 2: Synthetic Methodology Details
| Synthetic Approach | Mechanism Type | Substrate Scope | Key Selectivity Features | Typical Reaction Time | Scalability |
|---|---|---|---|---|---|
| Direct Pyrazole Formation | Nucleophilic addition/cyclization | Aldehydes, hydrazines, active methylene compounds | Regioselectivity in ring formation | 2-8 hours | Multigram scale |
| Cascade Cyclization | Sequential bond formations | Unsaturated carbonyls, nucleophiles | Stereoselectivity in cyclization | 30 minutes - 4 hours | Gram scale |
| Template-Directed Assembly | Supramolecular assembly | Complementary binding partners | Site-selective assembly | 1-24 hours | Milligram to gram scale |
| Radical-Mediated Coupling | Radical chain process | Radical precursors, coupling partners | Chemoselectivity in coupling | 15 minutes - 2 hours | Gram scale |
| Oxidative Annulation | Oxidative cyclization | Oxidizable substrates | Diastereoselectivity control | 1-6 hours | Gram scale |
| Multicomponent Condensation | Concurrent bond formations | Multiple reactive components | Functional group tolerance | 0.5-12 hours | Kilogram scale potential |
Recent research has provided significant insights into the mechanistic pathways involving (hydroxyimino)malononitrile sodium salt in multicomponent heterocyclic synthesis. The compound's dual functionality as both a nucleophile and an electrophile enables it to participate in complex reaction cascades that lead to the formation of diverse heterocyclic frameworks .
One of the most significant findings involves the role of the sodium ion in facilitating these transformations. The ionic nature of the compound enhances its solubility in polar solvents and provides additional stabilization through ion-dipole interactions. This has been particularly important in aqueous multicomponent reactions, where the enhanced solubility leads to improved reaction rates and yields [15].
Computational studies have revealed that the hydroxyimino group can adopt different conformations depending on the reaction conditions, leading to distinct reaction pathways. The E/Z isomerization of the oxime group has been shown to influence the regioselectivity of cyclization reactions, with the E-isomer typically leading to more thermodynamically stable products [16].